molecular formula C19H22FNO3S B6944102 N-(2,3-dihydro-1H-inden-1-yl)-3-fluoro-N-(3-hydroxypropyl)-5-methylbenzenesulfonamide

N-(2,3-dihydro-1H-inden-1-yl)-3-fluoro-N-(3-hydroxypropyl)-5-methylbenzenesulfonamide

Cat. No.: B6944102
M. Wt: 363.4 g/mol
InChI Key: RUDWYJIEAFPIGZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-3-fluoro-N-(3-hydroxypropyl)-5-methylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a sulfonamide group, a fluorine atom, and a hydroxypropyl group attached to an indenyl ring, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-3-fluoro-N-(3-hydroxypropyl)-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3S/c1-14-11-16(20)13-17(12-14)25(23,24)21(9-4-10-22)19-8-7-15-5-2-3-6-18(15)19/h2-3,5-6,11-13,19,22H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDWYJIEAFPIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N(CCCO)C2CCC3=CC=CC=C23)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkylating agent, followed by further functionalization to introduce the sulfonamide group. The reaction conditions often require the use of strong Lewis acids, such as aluminum chloride, and careful control of temperature and reaction time to ensure the desired product formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize the process. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can help reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of hydroxyl groups or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)benzamide

  • N-(2,3-dihydro-1H-inden-1-yl)acetamide

  • N-(2,3-dihydro-1H-inden-1-yl)nitrous amide

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